2-(2-Aminoethanesulfonyl)-2-methylpropane
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Overview
Description
2-(2-Aminoethanesulfonyl)-2-methylpropane is an organic compound with a unique structure that includes both an amino group and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethanesulfonyl)-2-methylpropane typically involves the oxidative halogenation of 2-aminoethanethiol or bis-(2-aminoethyl)-disulfide, both in acid addition salt form, to give 2-aminoethanesulfonyl halogenide acid addition salt. This is followed by reacting the acid addition salt with the corresponding nucleophilic azide in a polar solvent .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the process generally involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethanesulfonyl)-2-methylpropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides.
Scientific Research Applications
2-(2-Aminoethanesulfonyl)-2-methylpropane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving amino acid derivatives and their biological activities.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-Aminoethanesulfonyl)-2-methylpropane involves its interaction with molecular targets through its amino and sulfonyl groups. These functional groups can form bonds with various biological molecules, influencing pathways and processes within cells .
Comparison with Similar Compounds
Similar Compounds
2-Aminoethanesulfonic acid (Taurine): Similar in structure but lacks the methyl group.
2-Aminoethanethiol (Cysteamine): Contains a thiol group instead of a sulfonyl group.
2-Aminoethylsulfonamide: Similar but with different substituents on the sulfonyl group.
Biological Activity
2-(2-Aminoethanesulfonyl)-2-methylpropane, also known as carnosine sulfonic acid , is a sulfonic acid derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by an amino group and a sulfonyl moiety, which contribute to its reactivity and interaction with biological systems. Research into its biological activity encompasses various fields, including pharmacology, biochemistry, and toxicology.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to modulation of various biochemical pathways, influencing cellular responses such as:
- Antioxidant Activity : The compound may exhibit properties that help mitigate oxidative stress by scavenging free radicals.
- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could have implications for therapeutic applications.
- Cell Signaling Modulation : By interacting with receptors or signaling molecules, it can alter cellular communication and function.
Research Findings
Recent studies have highlighted the following aspects of this compound's biological activity:
- Antimicrobial Properties : Research indicates that this compound may possess antimicrobial effects, making it a candidate for further exploration in the development of new antibiotics.
- Potential Therapeutic Applications : Its role in modulating biochemical pathways suggests possible applications in treating conditions related to oxidative stress and inflammation .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound in various biological contexts:
- Case Study on Antioxidant Activity : In vitro studies demonstrated that the compound effectively reduced oxidative stress markers in cell cultures exposed to reactive oxygen species (ROS), suggesting its potential use as a protective agent against oxidative damage.
- Clinical Trials for Antimicrobial Efficacy : Preliminary clinical trials assessed the compound's effectiveness against specific bacterial strains. Results indicated a significant reduction in bacterial growth, supporting its potential as an antimicrobial agent.
Data Table: Summary of Biological Activities
Properties
CAS No. |
771579-60-3 |
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Molecular Formula |
C6H15NO2S |
Molecular Weight |
165.26 g/mol |
IUPAC Name |
2-tert-butylsulfonylethanamine |
InChI |
InChI=1S/C6H15NO2S/c1-6(2,3)10(8,9)5-4-7/h4-5,7H2,1-3H3 |
InChI Key |
SGVFERHFXXLUCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)(=O)CCN |
Origin of Product |
United States |
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